molecular formula C23H18N2O5S B14993231 N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993231
M. Wt: 434.5 g/mol
InChI Key: YVHNJNJOGPTHOI-UHFFFAOYSA-N
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Description

The target compound features a hybrid structure combining a cyclopenta[b]thiophene core, a furan-2-ylmethyl carbamoyl substituent, and a 4-oxo-4H-chromene-2-carboxamide moiety. The 4-oxo-4H-chromene (coumarin) moiety is widely associated with antioxidant, antifungal, and anti-inflammatory effects .

  • The 4-oxo-4H-chromene-2-carboxamide fragment may be synthesized via condensation reactions involving substituted acetophenones and formaldehyde, as described for related chromene derivatives .
  • The cyclopenta[b]thiophene carboxamide core could be functionalized using carbodiimide-mediated coupling (e.g., HATU) with furan-2-ylmethylamine, a strategy employed in nitrothiophene carboxamide synthesis .

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H18N2O5S/c26-16-11-18(30-17-8-2-1-6-14(16)17)21(27)25-23-20(15-7-3-9-19(15)31-23)22(28)24-12-13-5-4-10-29-13/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,24,28)(H,25,27)

InChI Key

YVHNJNJOGPTHOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce different hydrogenated derivatives.

Scientific Research Applications

N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities
Target Compound Cyclopenta[b]thiophene + Chromene Furan-2-ylmethyl carbamoyl, 4-oxo-chromene-2-carboxamide C₂₃H₁₈N₂O₅S Hypothesized antifungal/antimicrobial activity (based on pharmacophore motifs)
N-Phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Cyclopenta[b]thiophene Phenylcarbamoyl, thiophene-2-carbonylamino C₂₀H₁₇N₃O₂S₂ Structural analog with thiophene instead of chromene; activity data not reported
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Cyclopenta[b]thiophene + Benzofuran Benzofuran-2-carboxamide, carbamoyl C₁₉H₁₆N₂O₃S Reported in Enamine database; no explicit biological data
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromene + Thiazolidinone 6-Methyl chromene, furan-2-carboxamide C₁₉H₁₄N₂O₆S Antifungal activity demonstrated in vitro (Candida albicans)
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene + Thiazole Nitrothiophene carboxamide, 3-methoxy-4-(trifluoromethyl)phenyl substituent C₁₆H₁₀F₃N₃O₄S₂ Narrow-spectrum antibacterial activity (Gram-positive pathogens)

Physicochemical Properties

  • However, structurally related compounds exhibit melting points ranging from 234°C (e.g., dihydrothiophene derivatives ) to 297°C (e.g., nitro-pyrazole-thiophene hybrids ). Chromene-containing analogs like N-[2-(6-methyl-4-oxo-chromen-3-yl)-thiazolidinone] have higher thermal stability due to aromatic stacking .
  • Spectral Data :

    • IR spectra of analogous compounds show characteristic peaks for NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .
    • ¹H NMR of the target compound would likely display signals for furan protons (δ 6.3–7.4 ppm), chromene carbonyl (δ 10–12 ppm), and cyclopenta[b]thiophene hydrogens (δ 2.5–3.5 ppm for aliphatic protons) .

Biological Activity

N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a furan ring, a cyclopentathiophene moiety, and a chromene derivative. The synthesis typically involves multiple steps, including the preparation of intermediates and subsequent coupling reactions. The reaction conditions often require specific catalysts and temperature controls to achieve high yields and purity.

Synthetic Routes

  • Preparation of Intermediates : Synthesis begins with the formation of furan and cyclopentathiophene intermediates.
  • Coupling Reactions : These intermediates are coupled through amidation and esterification.
  • Purification : Advanced purification techniques such as chromatography are employed to obtain the final product in pure form.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains in vitro.

Anticancer Activity

Studies have evaluated the cytotoxic effects of this compound against cancer cell lines. Notably:

  • MCF-7 Cell Line : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : The anticancer activity is hypothesized to involve apoptosis induction through modulation of signaling pathways related to cell growth.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes:

  • Cholinesterases (AChE and BChE) : Inhibition studies revealed moderate activity against these enzymes, which are relevant in neurodegenerative diseases.
  • Cyclooxygenase (COX) Enzymes : It has been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value (µM)Reference
AntimicrobialVarious bacterial strainsNot specified
AnticancerMCF-7 cell line15.6
AChE InhibitionCholinesterases19.2
COX-2 InhibitionCyclooxygenaseModerate

The biological activity of this compound is believed to involve various molecular interactions:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Modulation : It potentially modulates signaling pathways associated with cell survival and apoptosis.
  • Molecular Docking Studies : In silico studies have provided insights into the binding interactions at the molecular level, suggesting hydrogen bonding with enzyme residues.

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of chromene derivatives, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.

Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition profile revealed that the compound showed dual inhibition against AChE and BChE with significant selectivity towards BChE, which is crucial for therapeutic applications in Alzheimer’s disease.

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